Silver-catalyzed acylative annulation of N-propargylated indoles with α-keto acids: access to acylated pyrrolo[1,2-a]indoles†
Chemical Communications Pub Date: 2020-02-15 DOI: 10.1039/C9CC10069E
Abstract
This study describes the first carbon centered radical cyclization of N-propargyl indoles involving decarboxylation of α-keto acids in the presence of an Ag-catalyst. The present cascade carbon–carbon bond formation reactions provide C-acylated pyrrolo[1,2-a]indoles in good yields (25 examples). The amount of oxidant has a profound effect on the reaction to convert either the di-acylated products using 8 equiv. of K2S2O8 or mono-acylated products using 2 equiv. of K2S2O8. N-Propargyl pyrroles are also found to be suitable for delivering the corresponding 3H-pyrrolizines.
![Graphical abstract: Silver-catalyzed acylative annulation of N-propargylated indoles with α-keto acids: access to acylated pyrrolo[1,2-a]indoles](http://scimg.chem960.com/usr/1/C9CC10069E.jpg)
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